molecular formula C8H7ClN4 B1488355 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 1158452-17-5

3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B1488355
CAS No.: 1158452-17-5
M. Wt: 194.62 g/mol
InChI Key: KXHCOBFCXNSJGT-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a 4-methylpyrazole group at position 4. Its molecular formula is C₈H₇ClN₄, with a molar mass of 194.62 g/mol (CAS: 943541-20-6). The compound is synthesized via nucleophilic substitution reactions between 3,6-dichloropyridazine and 4-methylpyrazole under reflux conditions, often in ethanol or dimethylformamide. It serves as a versatile intermediate in medicinal chemistry and materials science, particularly in the development of metal complexes and bioactive derivatives. For example, it forms stable Ru(II) half-sandwich complexes with applications in catalysis and biomedicine.

Properties

IUPAC Name

3-chloro-6-(4-methylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-4-10-13(5-6)8-3-2-7(9)11-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHCOBFCXNSJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C8H7ClN4C_8H_7ClN_4 and a molecular weight of approximately 194.62 g/mol. It features a pyridazine core substituted with a chlorine atom at the third position and a 4-methyl-1H-pyrazol group at the sixth position. This structural configuration is critical for its biological activity, particularly in inhibiting specific enzymes and interacting with cellular targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Studies have shown that compounds with similar pyrazole structures can inhibit the growth of several types of cancer, including lung, brain, colorectal, and breast cancers . The compound's ability to induce cytotoxic effects suggests it may serve as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could lead to significant implications for drug-drug interactions, making it important for pharmaceutical applications.

Interaction with Biological Macromolecules

The compound has also been studied for its DNA binding capabilities and interactions with other biological macromolecules. These interactions are essential for understanding its mechanism of action and potential therapeutic applications.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with various protein kinases and enzymes involved in cellular signaling pathways. Understanding these interactions will be critical for elucidating the compound's full therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Chloro-6-(1H-pyrazol-1-yl)pyridazineC₇H₅ClN₄Lacks methyl substitution on pyrazole
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazineC₈H₇ClN₄IContains iodine instead of methyl
3-Chloro-6-(2-methyl-1H-pyrazol-4-yl)pyridazineC₈H₇ClN₄Different methyl position on pyrazole
3-Chloro-6-(phenyl)-pyridazineC₉H₈ClN₄Substituted phenyl group instead of pyrazole

The unique combination of halogenation and pyrazole substitution in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

A recent study evaluated the anticancer properties of several pyrazole derivatives, including those similar to this compound. The results demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . These findings support the potential use of this compound in developing new anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent CAS Number Molecular Weight Key Properties/Applications References
3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine 4-Methylimidazole 941294-26-4 194.62 Higher thermal stability in metal complexes
3-Chloro-6-(1H-1,2,4-triazol-1-yl)pyridazine 1,2,4-Triazole 75792-73-3 189.58 Potential antiviral activity
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine 4-Methylpiperazine 27464-17-1 212.68 Improved solubility in polar solvents
  • Electronic Effects : The electron-donating methyl group on pyrazole enhances the stability of Ru(II) complexes compared to imidazole or triazole analogues, as seen in shorter Ru–Cπ bond distances (~1.68 Å vs. ~1.70 Å in triazole derivatives).

Pharmacological Analogues with Aromatic Substituents

Table 2: Analogue Activity in Medicinal Chemistry

Compound Name Substituent Pharmacological Profile References
3-Chloro-6-(4-methylphenyl)pyridazine 4-Methylphenyl Analgesic/anti-inflammatory
R62025 (3-chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine) Piperidine-phenyl Antiviral (rhinovirus inhibition)
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 2-Fluorophenylpiperazine AChE enzyme inhibition
  • Activity Trends : Aromatic substituents (e.g., 4-methylphenyl) enhance analgesic/anti-inflammatory effects, while bulkier groups (e.g., piperazine-linked fluorophenyl in R62025) improve antiviral potency. The methylpyrazole variant’s lack of direct activity highlights the critical role of substituent polarity and steric bulk in target engagement.

Metal Complex Derivatives

Table 3: Comparison of Ru(II) Complexes

Ligand Substituent Geometry Stability (Hydrolysis Resistance) Applications References
4-Methylpyrazole Pseudo-octahedral High (Ru–Cπ: 1.676–1.679 Å) Biomedical imaging
1H-Pyrrolidine-2-ylpyridine Trigonal bipyramidal Moderate Catalysis
  • Stability : The methylpyrazole ligand’s strong π-coordination and short Ru–Cπ bonds confer superior thermodynamic stability compared to pyrrolidine-based ligands, making it suitable for aqueous biomedical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine

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